Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate
Description
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate (CAS No. 54244-69-8) is a Boc-protected glycine derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . Its IUPAC name is benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate. The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for amines, and a benzyl ester that enhances solubility and stability during synthetic processes.
Its stability under physiological conditions and ease of deprotection under acidic conditions make it a versatile intermediate in peptide synthesis and small-molecule drug development.
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAICJLTIXLJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326803 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-69-8 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The primary targets of this compound are the amino acid residues in peptide chains. The compound interacts with these residues during peptide synthesis.
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis. It prevents unwanted reactions from the multiple reactive groups of the amino acid anions. The compound’s interaction with its targets results in the formation of dipeptides.
Biochemical Pathways
The compound is involved in the peptide synthesis pathway. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The resulting protected AAILs enhance amide formation, leading to the production of dipeptides.
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane. These properties may impact the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides. The compound enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and solvent. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis. The compound’s miscibility in various solvents also influences its action and efficacy.
Biological Activity
Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate (Boc-Ac-Bn) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, and relevant case studies of Boc-Ac-Bn, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
Boc-Ac-Bn possesses a structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an acetate moiety. Its molecular formula is . The synthesis typically involves standard peptide coupling methods, where the Boc group serves to protect the amine during reactions. The synthesis of Boc-Ac-Bn has been documented in various studies, highlighting its utility in creating peptide-based compounds with enhanced biological properties .
Antimicrobial Activity
The antimicrobial efficacy of Boc-Ac-Bn has been evaluated against several bacterial strains. The mechanism of action primarily involves the inhibition of bacterial enzymes crucial for cell wall synthesis. For instance, derivatives of Boc-Ac-Bn have shown to inhibit alanine racemase (AlaR), an enzyme pivotal for converting L-alanine to D-alanine, thereby disrupting bacterial growth .
Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is often quantified using the Minimum Inhibitory Concentration (MIC) method. Table 1 summarizes the MIC values for Boc-Ac-Bn derivatives against various bacteria:
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Boc-Ac-Bn | E. coli | 4 |
| Boc-Ac-Bn | S. aureus | 2 |
| Derivative with β-Cl-Ala | S. marcescens | 1 |
| Derivative with β-Cl-Ala | E. coli | 8 |
These results indicate that structural modifications can significantly affect the antimicrobial potency of Boc-Ac-Bn derivatives .
Anticancer Activity
In addition to its antimicrobial properties, Boc-Ac-Bn has shown potential anticancer activity. Research indicates that compounds with similar structures can disrupt cell cycle progression in cancer cells by targeting β-tubulin, leading to cytoskeletal disruption . Such mechanisms suggest that Boc-Ac-Bn could be explored further as a lead compound in anticancer drug development.
Case Studies
- Antimicrobial Evaluation : A study evaluated several Boc-amino acid conjugates, including Boc-Ac-Bn, against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. Compounds exhibited varying degrees of activity, with some achieving zones of inhibition comparable to conventional antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on Ehrlich’s ascites carcinoma cells revealed that certain Boc derivatives exhibited significant cytotoxic effects, suggesting potential for further development in cancer therapeutics .
Scientific Research Applications
Peptide Synthesis
Boc-Ac-Bn is primarily used as a protecting group for amino acids during peptide synthesis. The protective nature of the Boc group allows for selective reactions at other functional groups without interfering with the amine's reactivity. This application is crucial in constructing complex peptides and proteins where precise control over functional groups is necessary.
Antimicrobial Activity
Research has demonstrated that derivatives of Boc-Ac-Bn exhibit antimicrobial properties against various bacterial strains. The compound acts by inhibiting key enzymes involved in bacterial cell wall synthesis. A study quantified the Minimum Inhibitory Concentration (MIC) values for Boc-Ac-Bn derivatives against common pathogens:
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Boc-Ac-Bn | E. coli | 4 |
| Boc-Ac-Bn | S. aureus | 2 |
| Derivative with β-Cl-Ala | S. marcescens | 1 |
| Derivative with β-Cl-Ala | E. coli | 8 |
These results indicate that structural modifications can significantly enhance antimicrobial efficacy .
Anticancer Activity
Boc-Ac-Bn has shown potential as an anticancer agent by disrupting cell cycle progression in cancer cells. Compounds similar to Boc-Ac-Bn target β-tubulin, leading to cytoskeletal disruption and subsequent cell death. In vitro studies have indicated significant cytotoxic effects on cancer cell lines, suggesting its potential for development into therapeutic agents .
Antimicrobial Evaluation
A comprehensive study evaluated several Boc-amino acid conjugates against both Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The findings revealed that certain Boc derivatives exhibited zones of inhibition comparable to conventional antibiotics, highlighting their potential as alternative antimicrobial agents .
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on Ehrlich’s ascites carcinoma cells demonstrated that specific Boc derivatives had pronounced cytotoxic effects. This suggests that these compounds could be further explored for their anticancer properties and potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The main compound (C₁₄H₁₉NO₄) is less complex than peptide derivatives like MFCD30749375 but more versatile than simpler methyl esters (e.g., C₈H₁₅NO₄) . The carbamoyloxy group in C₁₆H₂₁NO₆ introduces additional hydrolytic lability, enabling controlled release of active metabolites .
Bioactivity: Compounds with extended peptide chains (e.g., MFCD30749375) exhibit stronger interactions with enzymes and receptors due to enhanced molecular recognition . The methyl ester derivative (C₈H₁₅NO₄) is primarily used in neurological research (e.g., GABA analogues), unlike the benzyl-based compounds, which focus on anticancer applications .
Synthetic Accessibility :
- The main compound’s synthesis is straightforward (single-step coupling), whereas peptide derivatives require multi-step solid-phase synthesis .
Anticancer Activity
- This compound demonstrated ≥50% tumor growth inhibition in preclinical breast cancer models, attributed to its hydrolysis into benzyl alcohol and Boc-glycine, which disrupt cellular metabolism .
- Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate showed superior efficacy in a clinical trial, reducing tumor markers by 30% in advanced breast cancer patients over six months .
Enzyme Inhibition
- MFCD30749375 (C₂₂H₃₃N₃O₆) exhibited IC₅₀ = 5 µM against serine proteases, outperforming simpler derivatives (e.g., IC₅₀ = 15 µM for methyl esters) due to its peptide-like structure .
Stability and Pharmacokinetics
- The Boc group in the main compound enhances plasma stability (t₁/₂ = 215 min) , whereas methyl esters degrade faster (t₁/₂ = 90 min) .
Preparation Methods
Protection of the Amino Group with Boc
- The amino acid or amino acid derivative (such as glycine or its ester) is reacted with di-tert-butyl dicarbonate ((Boc)2O) to introduce the tert-butoxycarbonyl protecting group on the amine.
- This step is typically carried out under mild basic conditions (e.g., using a base like sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran.
- The reaction proceeds at room temperature or slightly below to avoid side reactions.
Formation of the Benzyl Ester
- The carboxyl group of the Boc-protected amino acid is then esterified to the benzyl ester.
- Common methods include:
- Direct esterification using benzyl alcohol in the presence of acid catalysts.
- Alternatively, benzyl bromide can be used to alkylate the carboxylate anion under basic conditions.
- According to a patented process, benzyl bromide is reacted with the Boc-protected amino acid ethyl ester in the presence of sodium hydride and an organic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0 to 35°C to achieve benzylation with high selectivity and yield.
De-esterification (if starting from ethyl ester)
- If the starting material is an ethyl ester, a de-esterification step is performed to convert it to the free acid before benzylation.
- This step uses aqueous base solutions such as lithium hydroxide, sodium hydroxide, potassium hydroxide, or carbonate salts (Na2CO3, K2CO3).
- The reaction is carried out at mild temperatures (0–35°C) in alcohol or ketone solvents (C1–C4 alcohols or C3–C8 ketones).
Purification and Isolation
- After the benzylation reaction, the product is extracted using organic solvents such as ethyl acetate.
- The organic layer is washed with water and ammonium chloride solution to remove impurities.
- Drying agents like anhydrous sodium sulfate are used to remove moisture.
- The product is concentrated under reduced pressure and purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as eluents.
- Final isolation involves crystallization by adding non-polar anti-solvents such as hydrocarbons (C6–C8) and filtration.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | DCM, THF | 0–25 | Mild basic conditions, room temp |
| Benzylation | Benzyl bromide, sodium hydride | DMF, THF, C1–C4 alcohols | 0–35 | Under nitrogen atmosphere, controlled |
| De-esterification | LiOH, NaOH, KOH, Na2CO3, or K2CO3 | C1–C4 alcohols, C3–C8 ketones | 0–35 | Mild base hydrolysis, room temp preferred |
| Extraction & Washing | Ethyl acetate, water, ammonium chloride solution | — | Ambient | Multiple extraction and washing steps |
| Drying & Concentration | Anhydrous sodium sulfate, rotary evaporation | — | 40–60 | Vacuum evaporation |
| Purification | Silica gel chromatography (n-hexane/ethyl acetate) | — | Ambient | Column chromatography |
| Crystallization | Hydrocarbon solvents (C6–C8) as anti-solvent | — | ~10 | Cooling to induce crystallization |
- The benzylation step is critical for yield and purity. Using sodium hydride as a base in DMF under nitrogen atmosphere ensures selective benzylation of the hydroxyl group without side reactions.
- Temperature control during benzylation (0–35°C) prevents decomposition and side products.
- The de-esterification step is optimized by selecting mild bases and solvents to avoid racemization or degradation of the Boc-protected amino acid.
- Purification by column chromatography followed by crystallization with hydrocarbon anti-solvents results in high purity (>97%) of the final product.
- The process avoids hazardous reagents and uses inexpensive, readily available chemicals, making it scalable for industrial applications.
| Stage | Description | Key Reagents/Solvents | Temperature Range | Outcome/Notes |
|---|---|---|---|---|
| 1. Boc Protection | Amino group protection | Di-tert-butyl dicarbonate, base | 0–25°C | Boc-protected amino acid intermediate |
| 2. Benzylation | Benzyl ester formation | Benzyl bromide, sodium hydride, DMF | 0–35°C | Benzyl ester formed selectively |
| 3. De-esterification | Hydrolysis of ethyl ester (if required) | LiOH, NaOH, or KOH, alcohol/ketone | 0–35°C | Free acid intermediate |
| 4. Purification | Extraction, drying, chromatography, crystallization | Ethyl acetate, n-hexane, silica gel | Ambient to 60°C | Pure benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate |
- The use of nitrogen atmosphere during benzylation prevents oxidation or moisture interference.
- Monitoring by HPLC ensures reaction completion and minimal impurities.
- The process is adaptable to scale-up with careful control of temperature and reagent addition rates.
- Alternative solvents such as THF can be used for benzylation depending on solubility and reaction kinetics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate, and how do reagent choices influence yield?
- Methodological Answer : A common route involves reacting benzyl 2-aminoacetate derivatives with tert-butyl bromoacetate in methanol under basic conditions (e.g., K₂CO₃). The Boc (tert-butoxycarbonyl) group is introduced via nucleophilic substitution. Optimization of solvent polarity (methanol vs. THF) and base strength (K₂CO₃ vs. NaHCO₃) can mitigate side reactions like hydrolysis. Post-synthesis, purification via silica gel chromatography and characterization by ¹H/¹³C NMR and LC/MS are critical. For example, ¹H NMR (CDCl₃) shows distinct signals: δ 1.43 (s, 9H, Boc), 4.05 (s, 2H, CH₂), and 5.15 (s, 2H, OCH₂Ph) .
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-resolution LC/MS is essential for confirming molecular weight (e.g., [M+H]⁺ at m/z 308.16). ¹H NMR analysis resolves protecting group signals: Boc (δ 1.43 ppm) and benzyl ester (δ 5.15 ppm). Purity is assessed via HPLC with UV detection at 210–254 nm. For trace impurities, tandem MS/MS or 2D NMR (e.g., HSQC) can identify byproducts like de-Boc derivatives or transesterification artifacts .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., split signals or unexpected integrations) be resolved during characterization?
- Methodological Answer : Split signals may arise from rotamers due to restricted rotation around the carbamate bond. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can coalesce peaks, confirming dynamic exchange. For diastereomers, chiral HPLC or Mosher’s acid derivatization is recommended. In cases of ambiguous integrations, ¹³C DEPT-135 or HSQC can clarify carbon connectivity .
Q. What strategies prevent Boc group cleavage during benzyl ester hydrogenolysis?
- Methodological Answer : Use mild hydrogenation conditions (1–3 atm H₂, 10% Pd/C) in ethanol or ethyl acetate. Avoid acidic additives (e.g., HCl), which protonate the Boc group, leading to decomposition. Monitor reaction progress via TLC (Rf shift post-debenzylation). Alternative deprotection methods, such as catalytic transfer hydrogenation (ammonium formate/Pd), minimize Boc degradation .
Q. How do competing side reactions (e.g., transesterification) impact synthesis under basic conditions?
- Methodological Answer : In methanol, K₂CO₃ may promote transesterification of the benzyl ester to methyl esters. Mitigate this by using aprotic solvents (e.g., DMF) or weaker bases (NaHCO₃). LC/MS monitoring detects methyl ester byproducts ([M+CH₃OH+H]⁺). If transesterification occurs, reprotection with benzyl bromide or switching to tert-butyl esters (less labile) may be necessary .
Q. What experimental designs minimize racemization in peptide couplings using this Boc-protected building block?
- Methodological Answer : Racemization is temperature- and base-dependent. Use coupling agents like HOBt/DIC at 0–4°C to reduce epimerization. Pre-activate the carboxylate as a pentafluorophenyl ester to minimize exposure to basic conditions. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
